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Compound of Interest

Compound Name: 2-aminoethyl Acetate

Cat. No.: B1595491 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

2-Aminoethyl acetate, a molecule featuring both a primary amino group and an acetate ester

functionality, serves as a versatile building block in organic synthesis. Its structural simplicity

belies a complex conformational landscape and reactivity profile that are critical for its

application in constructing more elaborate molecules, including pharmaceuticals and materials.

Theoretical and computational studies provide invaluable insights into the fundamental

properties of this molecule, guiding its synthetic utilization and the prediction of its behavior in

various chemical environments.

Molecular and Physicochemical Properties
Quantum chemical calculations and computational models offer a detailed overview of the

intrinsic properties of 2-aminoethyl acetate. These computed descriptors are essential for

predicting its behavior in different solvents, its potential for intermolecular interactions, and its

overall stability.

Table 1: Computed Physicochemical Properties of 2-Aminoethyl Acetate
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Property Value Source

Molecular Formula C₄H₉NO₂ --INVALID-LINK--

Molecular Weight 103.12 g/mol --INVALID-LINK--

IUPAC Name 2-aminoethyl acetate --INVALID-LINK--

Canonical SMILES CC(=O)OCCN --INVALID-LINK--

InChIKey
HBVZRPAKZOLBPL-

UHFFFAOYSA-N
--INVALID-LINK--

XLogP3 -0.8 --INVALID-LINK--

Hydrogen Bond Donor Count 1 --INVALID-LINK--

Hydrogen Bond Acceptor

Count
3 --INVALID-LINK--

Rotatable Bond Count 3 --INVALID-LINK--

Exact Mass 103.063328530 Da --INVALID-LINK--

Complexity 62.7 --INVALID-LINK--

pKa (Predicted) 8.30 ± 0.10 --INVALID-LINK--

Quantum Chemical Calculations: A Methodological
Overview
The theoretical investigation of 2-aminoethyl acetate relies heavily on quantum chemical

methods, particularly Density Functional Theory (DFT). These calculations are fundamental to

understanding the molecule's electronic structure, geometry, and reactivity.[1]

Experimental Protocol: A Typical DFT Calculation Workflow

Structure Input: The initial 3D coordinates of 2-aminoethyl acetate are provided as input.

This can be generated from standard molecular modeling software.

Method and Basis Set Selection: A level of theory is chosen. A common and effective

combination for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set.[1]
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The choice of functional and basis set represents a balance between computational cost and

accuracy.[2]

Geometry Optimization: The calculation iteratively adjusts the positions of the atoms to find a

minimum energy conformation on the potential energy surface. This process provides the

optimized molecular structure.[3]

Frequency Calculation: Following optimization, a frequency calculation is performed at the

same level of theory. This confirms that the optimized structure is a true minimum (no

imaginary frequencies) and provides theoretical vibrational frequencies (for IR and Raman

spectra).[1][4]

Property Calculation: From the optimized geometry, various electronic properties such as

HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moments are

calculated.[1][5]
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Caption: General workflow for a quantum chemical calculation.

Conformational Analysis
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The three rotatable single bonds in 2-aminoethyl acetate give rise to multiple conformers with

different energies. Conformational analysis is the study of these different spatial arrangements

and their relative stabilities.[6] The most stable conformations are typically those that minimize

steric hindrance and maximize favorable orbital interactions (hyperconjugation).

The rotation around the central C-C bond is particularly important. The staggered

conformations, where the substituents on adjacent carbons are as far apart as possible, are

energy minima. Conversely, the eclipsed conformations, where substituents are aligned,

represent energy maxima due to torsional strain and Pauli repulsion.[6]
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Caption: Energy profile of C-C bond rotation.

Theoretical Vibrational Analysis
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DFT calculations can predict the vibrational frequencies of 2-aminoethyl acetate, which

correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. While

specific calculated data for 2-aminoethyl acetate is not readily available in the literature,

studies on analogous molecules like amyl acetate and other amino acids provide a basis for

assigning key vibrational modes.[4][7]

Table 2: Expected Vibrational Modes and Approximate Frequencies

Vibrational Mode Functional Group
Expected Frequency
Range (cm⁻¹)

N-H Stretch Amino (-NH₂) 3300 - 3500

C-H Stretch Alkyl (CH₂) 2850 - 3000

C=O Stretch Ester (-C=O) 1735 - 1750

N-H Bend Amino (-NH₂) 1590 - 1650

C-O Stretch Ester (-C-O-) 1000 - 1300

Note: These are general ranges. The precise calculated frequencies would depend on the level

of theory and basis set used.

Reactivity Insights from Theoretical Studies
Theoretical models are crucial for understanding the reactivity of 2-aminoethyl acetate. By

calculating the distribution of electron density and the energies of frontier molecular orbitals

(HOMO and LUMO), researchers can predict the most likely sites for nucleophilic and

electrophilic attack.

Ester Hydrolysis

The hydrolysis of the ester group is a key reaction. It can be catalyzed by either acid or base.

[8] Theoretical studies can model the reaction pathway, including the formation of the

tetrahedral intermediate, which is central to the nucleophilic acyl substitution mechanism.[8][9]

The presence of the neighboring amino group can potentially influence the reaction rate
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through intramolecular catalysis, a hypothesis that can be rigorously tested using

computational modeling.
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Caption: Simplified energy profile for base-catalyzed ester hydrolysis.

Experimental Protocols Referenced in Theoretical
Studies
While this guide focuses on theoretical aspects, these studies are often benchmarked against

or used to interpret experimental data. Key experimental methods cited in related literature

include:

Protocol for Synthesis via Ring-Opening of 2-Oxazolines
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A prominent and efficient method for synthesizing 2-aminoethyl acetate derivatives involves

the ring-opening N-alkylation of 2-oxazolines. While a detailed, step-by-step protocol is highly

specific to the desired derivative, the general procedure is as follows:

Reactant Preparation: A solution of a 2-oxazoline is prepared in a suitable aprotic solvent.

Initiation: An electrophilic initiator (e.g., an alkyl halide or tosylate, which will form the

"acetate" part) is added to the solution.

Propagation: The reaction proceeds via cationic ring-opening polymerization. For the

synthesis of a simple monomeric product, reaction conditions (stoichiometry, temperature)

are controlled to favor N-alkylation without extensive polymerization.

Termination/Quench: The reaction is terminated by the addition of a nucleophilic quenching

agent.

Workup and Purification: The resulting product, an N-acylated 2-aminoethyl derivative, is

isolated and purified, typically using extraction and column chromatography.

Protocol for Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structure elucidation. For a molecule like 2-aminoethyl acetate, both

¹H and ¹³C NMR would be essential.

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small quantity of a

reference standard like tetramethylsilane (TMS) may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, parameters are

set to acquire data over a chemical shift range of approximately 0-12 ppm. For ¹³C NMR, the

range is typically 0-220 ppm.

Spectral Analysis: The resulting spectra are analyzed. The chemical shifts, integration (for

¹H), and splitting patterns of the peaks are used to confirm the presence of the ethyl, acetate,

and amino functional groups and to verify the connectivity of the atoms in the molecule.

Conclusion
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Theoretical studies provide a powerful lens through which to understand the structure,

properties, and reactivity of 2-aminoethyl acetate. By employing quantum chemical methods

like DFT, researchers can predict molecular geometries, analyze conformational preferences,

interpret spectroscopic data, and elucidate reaction mechanisms. This in-depth, atomistic-level

understanding is indispensable for the rational design of new synthetic pathways and the

development of novel molecules for applications in drug discovery and materials science. The

synergy between computational prediction and experimental validation will continue to drive

innovation in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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